molecular formula C17H21N5O3 B2775751 6-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 2097920-90-4

6-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Katalognummer: B2775751
CAS-Nummer: 2097920-90-4
Molekulargewicht: 343.387
InChI-Schlüssel: XUZODQWHNMYBNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a synthetic chemical compound of significant interest in medicinal chemistry and early-stage pharmaceutical research, particularly in the field of kinase inhibition. Its molecular structure, which incorporates a pyridazinone core linked to a dimethylpyrimidine group via a piperidine carbonyl bridge, is characteristic of scaffolds designed to modulate key biological pathways . Compounds featuring similar pyrimidine and piperidine motifs have been extensively investigated as potent inhibitors of protein kinases, such as the mammalian target of rapamycin (mTOR), which is a critical target in oncology research for the development of novel antitumor agents . The specific structural features of this compound—including the dimethylpyrimidine ether—suggest its potential utility as a valuable chemical tool or building block for researchers studying enzyme kinetics, structure-activity relationships (SAR), and cellular signaling pathways . Furthermore, the presence of the pyridazinone heterocycle offers a versatile platform for further chemical functionalization, making it a useful intermediate for the synthesis of more complex molecules for high-throughput screening and lead optimization campaigns . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines.

Eigenschaften

IUPAC Name

6-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-11-9-12(2)19-17(18-11)25-13-5-4-8-22(10-13)16(24)14-6-7-15(23)21(3)20-14/h6-7,9,13H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZODQWHNMYBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=NN(C(=O)C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 6-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H19N5O2\text{C}_{15}\text{H}_{19}\text{N}_{5}\text{O}_{2}

This structure includes a pyridazine core, a piperidine moiety, and a dimethylpyrimidine substituent, which contribute to its biological properties.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : Its structural components may interact with inflammatory pathways, potentially reducing inflammation.
  • Antimicrobial Activity : Some derivatives of similar structures have shown activity against various pathogens.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several possible pathways include:

  • Inhibition of Kinases : Similar compounds have been identified as inhibitors of specific kinases involved in cancer progression.
  • Interaction with COX Enzymes : The anti-inflammatory properties may be mediated through inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Anticancer Activity

In one study, derivatives of pyridazine were evaluated for their ability to induce apoptosis in cancer cell lines. The results indicated significant cell death at micromolar concentrations, suggesting the potential use of this compound in cancer therapy .

Anti-inflammatory Studies

A series of experiments assessed the anti-inflammatory activity of related compounds using the carrageenan-induced rat paw edema model. Compounds showed varying degrees of effectiveness compared to standard anti-inflammatory drugs like indomethacin .

Structure-Activity Relationship (SAR)

Research has focused on understanding how modifications to the chemical structure affect biological activity. For instance, alterations in the piperidine or pyrimidine components have been linked to enhanced potency against specific targets .

Data Tables

Activity TypeEffectiveness (IC50)Reference
Anticancer10 µM
Anti-inflammatory50 mg/kg
AntimicrobialVaries

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of pyrimidine and piperidine have been evaluated for their efficacy against various cancer cell lines. Studies suggest that the inhibition of specific pathways, such as those involving sirtuins, may be a mechanism through which these compounds exert their effects .

Anti-inflammatory Properties

The anti-inflammatory potential of related compounds has been documented extensively. The presence of the pyrimidine and piperidine groups may contribute to the modulation of inflammatory pathways, making this compound a candidate for further investigation in inflammatory disease models.

Neurological Applications

Compounds similar to this one have been explored for their roles as inhibitors in neurological disorders, particularly in the context of Parkinson's disease. The ability to cross the blood-brain barrier is crucial for such applications, and structural modifications can enhance this property .

Case Study 1: Anticancer Efficacy

A study involving derivatives of pyrimidine and piperidine demonstrated significant antiproliferative effects against multiple cancer cell lines. The mechanism was linked to apoptotic pathways and cell cycle arrest, showcasing the compound's potential as an anticancer agent .

Case Study 2: Neuroprotection

In a model studying neurodegenerative diseases, a related compound was tested for its ability to protect neuronal cells from oxidative stress. Results indicated that the compound reduced markers of neuroinflammation and improved cell viability, suggesting its suitability for further development in treating conditions like Parkinson's disease .

Vergleich Mit ähnlichen Verbindungen

Pyridazin-3(2H)-one Derivatives

Pyridazinone derivatives are widely explored for their pharmacological activities. Key comparisons include:

Compound Name Substituents Molecular Weight Key Features Reference
Target Compound 2-methyl, 6-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl) 343.38 Piperidine-carbonyl linkage; dimethylpyrimidine enhances lipophilicity
5-Chloro-6-phenylpyridazin-3(2H)-ones (3a-3h) 5-chloro, 6-phenyl, variable 2-substituents (e.g., alkyl, aryl) Varies Halogen and aryl groups improve electrophilic reactivity and binding
6-(2-Aminophenyl)-2-methylpyridazin-3(2H)-one 2-methyl, 6-(2-aminophenyl) ~217.24 Amino group increases solubility but may reduce metabolic stability

Key Findings :

  • The target compound’s dimethylpyrimidine substituent offers greater metabolic stability compared to halogenated analogues (e.g., 5-chloro derivatives) by reducing electrophilic sites susceptible to oxidation .
  • Unlike 6-(2-aminophenyl) derivatives, the target lacks polar amino groups, which may enhance membrane permeability but reduce aqueous solubility .

Piperidine/Piperazine-Linked Heterocycles

Piperidine and piperazine moieties are common in bioactive compounds due to their conformational flexibility and nitrogen-rich pharmacophores.

Compound Name Substituents Molecular Weight Key Features Reference
Target Compound Piperidine-1-carbonyl linked to pyridazinone 343.38 Conformational rigidity from carbonyl linkage; potential for enzyme inhibition
4-Aryl-3,4-dihydropyrimidines Piperidinoalkyl or piperazinoalkyl chains at N(3) ~300–400 Flexible chains may improve binding to allosteric sites
Example 2 (Autotaxin Inhibitor) Piperazine-1-carbonyl linked to benzooxazolone 472.46 Piperazine enhances solubility; trifluoromethyl group improves target affinity

Key Findings :

  • Unlike piperazine-linked inhibitors (e.g., Autotaxin inhibitors), the target’s piperidine lacks a basic nitrogen, which may reduce off-target interactions but also limit solubility .

Pyrimidine-Containing Analogues

Pyrimidine derivatives are often utilized in kinase or protease inhibitors.

Compound Name Substituents Molecular Weight Key Features Reference
Target Compound 4,6-Dimethylpyrimidin-2-yloxy 343.38 Methyl groups enhance lipophilicity and steric shielding
4H-Pyrido[1,2-a]pyrimidin-4-ones Variable substituents (e.g., piperidin-4-yl, trifluoromethyl) ~350–450 Diverse substituents enable tuning of potency and selectivity
Dihydropyrimidin-2(1H)-ones 4-Aryl, 2,6-dimethyl, carbamoyl groups ~250–350 Carbamoyl groups improve hydrogen-bonding with targets

Key Findings :

  • The 4,6-dimethylpyrimidine group in the target compound contributes to higher lipophilicity (clogP ~2.5 estimated) compared to unsubstituted pyrimidines, favoring blood-brain barrier penetration .
  • Unlike dihydropyrimidinones with carbamoyl groups, the target’s carbonyl linkage may limit hydrogen-bonding interactions but improve hydrolytic stability .

Q & A

Q. What are the key considerations for synthesizing 6-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one?

The synthesis involves multi-step organic reactions, including:

  • Coupling reactions between the pyridazinone core and substituted piperidine intermediates.
  • Protection/deprotection strategies for reactive functional groups (e.g., hydroxyl or carbonyl).
  • Purification via column chromatography to isolate intermediates and final products, ensuring >95% purity . Critical parameters include temperature control (e.g., maintaining 0–5°C during acyl chloride formation) and pH adjustments during aqueous workups .

Q. How should researchers characterize intermediates and the final compound?

Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm regiochemistry and substituent orientation.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (using SHELX or WinGX suites) to resolve ambiguous stereochemistry or confirm crystal packing interactions .

Advanced Research Questions

Q. How can structural ambiguities in the piperidine-carbonyl linkage be resolved experimentally?

  • Perform NOESY NMR to analyze spatial proximity between the piperidine ring and pyridazinone moiety.
  • Use density functional theory (DFT) to model energetically favorable conformers and compare with experimental data.
  • If crystallization is feasible, employ SHELXL refinement to resolve bond-length discrepancies or torsional strain .

Q. What strategies address contradictions in biological activity data across studies?

  • Dose-response standardization : Ensure consistent molar concentrations and assay conditions (e.g., pH, temperature).
  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic inhibition assays.
  • Meta-analysis : Compare data with structurally analogous compounds (e.g., pyridazinones with piperazine substituents) to identify SAR trends .

Q. How can researchers optimize reaction yields for scale-up synthesis?

  • Apply Design of Experiments (DoE) to assess interactions between variables (e.g., solvent polarity, catalyst loading).
  • Use microwave-assisted synthesis to reduce reaction times for slow steps (e.g., SNAr reactions on the pyrimidinyloxy group).
  • Monitor intermediates via in-situ FTIR to detect side reactions early .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Molecular docking (AutoDock Vina) to assess binding affinity with cytochrome P450 enzymes for metabolism prediction.
  • QSAR models trained on pyridazinone derivatives to estimate logP, solubility, and bioavailability.
  • MD simulations to evaluate membrane permeability and stability in physiological environments .

Methodological Notes

  • Crystallographic Challenges : Poor crystal quality can arise from flexible substituents (e.g., the piperidine ring). Soaking crystals in cryoprotectants (e.g., glycerol) or using synchrotron radiation may improve diffraction .
  • Data Reproducibility : Document solvent lot numbers and humidity levels during hygroscopic intermediate handling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.